Product packaging for Leucodopachrome(Cat. No.:CAS No. 18766-67-1)

Leucodopachrome

Cat. No.: B102365
CAS No.: 18766-67-1
M. Wt: 195.17 g/mol
InChI Key: JDWYRSDDJVCWPB-LURJTMIESA-N
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Description

Leucodopachrome, also known as L-Cyclodopa or (S)-5,6-Dihydroxyindoline-2-carboxylic acid, is a critical intermediate in the biosynthesis of eumelanin, the dark pigment found in human skin, hair, and eyes . The compound is formed when dopaquinone, generated by the enzymatic oxidation of L-tyrosine, undergoes a spontaneous, non-enzymatic intramolecular cyclization . This compound then participates in a rapid redox reaction with another molecule of dopaquinone, being oxidized to dopachrome while simultaneously regenerating L-DOPA, a key step that sustains the melanin production cycle . This pivotal role makes it an essential compound for researchers studying pigmentation disorders, melanogenesis regulation, and the development of analytical methods for pigment cell biology . Supplied as a high-quality reference standard, this product is accompanied by comprehensive characterization data to ensure identity, purity, and stability for your research applications . It is ideal for analytical method development, method validation (AMV), quality control (QC), and is frequently referenced in regulatory submissions such as Abbreviated New Drug Applications (ANDA) . The product is strictly for Research Use Only and is not intended for diagnostic or therapeutic human use. Please refer to the Safety Data Sheet (SDS) for proper handling and storage instructions, which recommend storage at 2-8°C .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H9NO4 B102365 Leucodopachrome CAS No. 18766-67-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-5,6-dihydroxy-2,3-dihydro-1H-indole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO4/c11-7-2-4-1-6(9(13)14)10-5(4)3-8(7)12/h2-3,6,10-12H,1H2,(H,13,14)/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDWYRSDDJVCWPB-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NC2=CC(=C(C=C21)O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](NC2=CC(=C(C=C21)O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80172072
Record name Leukodopachrome
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Molecular Weight

195.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Leucodopachrome
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0004067
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

18766-67-1
Record name Cyclo-DOPA
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18766-67-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Leukodopachrome
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Leukodopachrome
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Leucodopachrome
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0004067
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Biosynthetic Pathways and Mechanistic Considerations

Leucodopachrome Formation within Eumelanin (B1172464) Synthesis Pathways

This compound, also known as cyclodopa, is a key molecule formed during the synthesis of eumelanin. frontiersin.orgvulcanchem.com Its production is a critical juncture that directs the pathway towards the formation of dark pigments. vulcanchem.comwikipedia.org The synthesis of eumelanin begins with the amino acid L-tyrosine and proceeds through a series of oxidative reactions. mdpi.commdpi.comskinwhiteningscience.com

Precursor Derivation from L-DOPA Oxidation

The primary enzyme responsible for the oxidation of L-DOPA is tyrosinase (TYR), a copper-containing enzyme. frontiersin.orgmdpi.commdpi.com Tyrosinase catalyzes the oxidation of L-DOPA to form dopaquinone (B1195961), a highly reactive ortho-quinone. wikipedia.orgmdpi.comtaylorandfrancis.com This enzymatic conversion is a rate-limiting step in melanin (B1238610) biosynthesis. taylorandfrancis.com The generation of dopaquinone marks a pivotal branch point in the pathway, leading to either eumelanin or pheomelanin production. wikipedia.org

Non-Enzymatic Intramolecular Cyclization of Dopaquinone

In the absence of sulfhydryl compounds like cysteine, the highly reactive dopaquinone undergoes a spontaneous, non-enzymatic intramolecular cyclization. frontiersin.orgvulcanchem.commdpi.commdpi.com This reaction involves the internal addition of the amino group onto the o-quinone moiety of dopaquinone, resulting in the formation of this compound. vulcanchem.commdpi.comnih.gov This cyclization is a key step that commits the molecule to the eumelanin pathway. reactome.org

The efficiency of the intramolecular cyclization of dopaquinone to form this compound is significantly influenced by pH. frontiersin.org The reaction necessitates a pH above 4, with optimal melanin synthesis in human pigment cell lysates observed around pH 6.8. vulcanchem.comfoodb.cahmdb.ca This pH dependency is due to the requirement that the amino group of dopaquinone be in its unprotonated state to facilitate the intramolecular Michael addition that leads to the formation of the cyclized product. vulcanchem.com Acidic conditions can suppress this cyclization.

Redox Cycling and Downstream Pathway Progression

Following its formation, this compound is not a stable endpoint but rather participates in further reactions that propel the eumelanin pathway forward. frontiersin.orgnih.govreactome.org

Divergence into 5,6-Dihydroxyindole (B162784) (DHI) and 5,6-Dihydroxyindole-2-carboxylic Acid (DHICA) Pathways

From the pivotal intermediate dopachrome (B613829), the biosynthetic pathway of eumelanin diverges, leading to the formation of two key building blocks: 5,6-dihydroxyindole (DHI) and 5,6-dihydroxyindole-2-carboxylic acid (DHICA). mdpi.comresearchgate.netresearchgate.net In the absence of enzymatic influence, dopachrome spontaneously decarboxylates to primarily form DHI. researchgate.netmdpi.com However, the pathway can be directed towards the formation of DHICA through enzymatic activity. researchgate.netmdpi.com Both DHI and DHICA are crucial precursors that undergo oxidative polymerization to form the final eumelanin pigment. researchgate.netresearchgate.net The ratio of DHI to DHICA within the melanin polymer significantly influences its properties, such as color and antioxidant capacity. mdpi.comresearchgate.net

Role of Dopachrome Tautomerase (DCT/TYRP2) Activity

The enzymatic control of the divergence between the DHI and DHICA pathways is primarily mediated by dopachrome tautomerase (DCT), also known as tyrosinase-related protein 2 (TYRP2). researchgate.netmdpi.com DCT catalyzes the tautomerization of dopachrome into DHICA, effectively preventing the spontaneous decarboxylation that leads to DHI. researchgate.netmdpi.commdpi.com This enzymatic action is crucial for regulating the composition of eumelanin. mdpi.com By promoting the formation of DHICA, DCT influences the final properties of the melanin polymer, as a higher DHICA content is associated with a lighter brown color and enhanced antioxidant properties. mdpi.comresearchgate.net The activity of DCT is a key determinant in the chemical composition and, consequently, the function of eumelanin in tissues. nih.govnih.gov

Involvement in Neuromelanin Biogenesis

Neuromelanin, a dark pigment found in specific catecholaminergic neurons of the human brain, particularly in the substantia nigra and locus coeruleus, is structurally related to eumelanin. mdpi.comwikipedia.org this compound is an intermediate in the complex, non-enzymatically regulated synthesis of neuromelanin. mdpi.com The accumulation of this pigment is an age-related process and is thought to play a role in both neuroprotection and, under certain conditions, neurodegeneration. mdpi.comnih.gov

Connections to Catecholamine Metabolism

The biosynthesis of neuromelanin is intrinsically linked to the metabolism of catecholamines, such as dopamine (B1211576). mdpi.comfrontiersin.org In catecholaminergic neurons, excess cytosolic dopamine that is not sequestered into synaptic vesicles can undergo oxidation to form dopaquinone. wikipedia.orgwikipedia.org This dopaquinone can then enter the melanogenesis pathway, leading to the formation of this compound and subsequent downstream products that polymerize into neuromelanin. researchgate.netdavuniversity.org Therefore, neuromelanin production serves as a mechanism to manage and sequester potentially toxic excess catecholamines. wikipedia.orgnih.gov The synthesis of catecholamines begins with the hydroxylation of L-tyrosine to L-DOPA, which is then converted to dopamine. wikipedia.orgdavuniversity.orgnih.gov

Oxidative Processes and Metal Ion Interactions in Neuromelanin Formation

The formation of neuromelanin is heavily influenced by oxidative processes and the presence of metal ions, particularly iron. nih.govmdpi.com The auto-oxidation of catecholamines, a key step in neuromelanin synthesis, is accelerated by oxidative stress. nih.govmdpi.com Iron, which is found in high concentrations in the substantia nigra, can catalyze the oxidation of dopamine, promoting the formation of the precursors of neuromelanin. mdpi.comresearchgate.net Neuromelanin itself has a high affinity for binding metal ions, including iron. nih.govresearchgate.net This chelation of redox-active metals like iron is considered a protective function of neuromelanin, as it can prevent these ions from participating in damaging Fenton reactions that generate reactive oxygen species. nih.govmdpi.com However, if the neuromelanin becomes saturated with iron or its integrity is compromised, it may paradoxically contribute to oxidative stress. nih.gov

Physiological Impact and Biological Activities

Regulation of Pigmentation Homeostasis

Leucodopachrome is a key molecule in the intricate process of melanogenesis, influencing the type and amount of melanin (B1238610) produced and thereby playing a role in various dermatological conditions.

The formation of this compound is a critical juncture in the eumelanin (B1172464) synthesis pathway. The process begins with the oxidation of the amino acid L-tyrosine by the enzyme tyrosinase to produce dopaquinone (B1195961). In the absence of sulfhydryl compounds like cysteine, dopaquinone undergoes a spontaneous intramolecular cyclization to form this compound. This reaction is pH-dependent, occurring optimally at a pH greater than 4.

Once formed, this compound participates in a rapid redox reaction with another molecule of dopaquinone. In this exchange, this compound is oxidized to dopachrome (B613829), while dopaquinone is reduced back to L-DOPA. reactome.org This regeneration of L-DOPA allows it to be re-utilized by tyrosinase, thus sustaining the melanogenesis process.

Table 1: Key Factors in the Eumelanogenesis Pathway Involving this compound

FactorRole in the Pathway
Dopaquinone Precursor that undergoes cyclization to form this compound.
pH The cyclization of dopaquinone to this compound is favorable at a pH above 4.
Cysteine The absence of cysteine directs the pathway towards this compound and eumelanin synthesis.
Redox Reaction This compound is oxidized by dopaquinone to form dopachrome and regenerate L-DOPA. reactome.org

Disorders of pigmentation, such as vitiligo and melasma, arise from the abnormal regulation of melanogenesis. Vitiligo is characterized by the loss of functional melanocytes, leading to depigmented patches of skin, while melasma results in hyperpigmentation.

The connection between this compound and these conditions lies in its integral role in melanin production and the associated oxidative stress. The process of melanogenesis, including the steps involving this compound, is known to generate reactive oxygen species (ROS). nih.gov An imbalance in the redox state of melanocytes is a key factor in the pathogenesis of vitiligo, where melanocytes are more susceptible to oxidative damage. nih.gov Understanding how the formation and conversion of this compound might be affected by or contribute to this oxidative stress is a promising area of research for vitiligo.

Conversely, in melasma, where there is an overproduction of melanin, investigating factors that could accelerate the conversion of dopaquinone to this compound and subsequent steps could provide insights into the mechanisms of hyperpigmentation. nih.gov The regulation of the eumelanin pathway, where this compound is a central figure, is therefore of significant interest in developing treatments for these dermatological conditions.

Cellular Protective Mechanisms

Beyond its role in pigmentation, the pathway involving this compound has implications for cellular protection, particularly in the context of oxidative stress.

The synthesis of melanin is inherently linked to oxidative processes. The conversion of L-DOPA to dopaquinone and subsequently to dopachrome generates ROS. nih.govnih.gov This production of ROS can create a pro-oxidant environment within melanocytes. mdpi.com

The formation of neuromelanin in catecholaminergic neurons, a process analogous to eumelanin synthesis and involving this compound, is considered a mechanism to manage and sequester potentially toxic excess catecholamines. By converting excess dopamine (B1211576), which can auto-oxidize and produce harmful ROS, into the more stable neuromelanin polymer, the cell is protected from oxidative damage. This suggests that the pathway involving this compound can be part of a cellular strategy to mitigate the harmful effects of certain reactive molecules.

The oxidative nature of the melanin synthesis pathway necessitates a robust antioxidant defense system within melanocytes. A study has shown that superoxide (B77818) dismutase (SOD) and catalase can prevent the formation of ROS during the reduction of a related compound, cyclized dopa ortho-quinone, by the enzyme DT-diaphorase. nih.gov This finding suggests that these primary antioxidant enzymes play a crucial role in managing the oxidative byproducts of the melanogenesis pathway.

Furthermore, the precursor to this compound, L-DOPA, has been shown to induce a rise in glutathione (B108866) (GSH) levels in certain cell cultures. nih.gov This upregulation of GSH, a major cellular antioxidant, appears to be a response to mild oxidative stress induced by auto-oxidizable compounds. nih.gov This suggests a feedback mechanism where the initiation of the melanin synthesis pathway could trigger an enhancement of the cell's antioxidant capacity. The interplay between the intermediates of melanogenesis, including this compound, and the cellular antioxidant defense system is a critical area for understanding how melanocytes cope with oxidative stress.

Table 2: Interplay between the this compound Pathway and Cellular Protection

Cellular ProcessImplication of the this compound Pathway
Oxidative Stress The synthesis pathway generates reactive oxygen species (ROS). nih.govnih.gov
Neuromelanin Biogenesis Sequesters potentially toxic excess catecholamines, mitigating oxidative damage.
Antioxidant Enzymes SOD and catalase can prevent ROS formation during the reduction of related quinones. nih.gov
Glutathione (GSH) Levels L-DOPA, a precursor in the pathway, can induce an increase in cellular GSH. nih.gov

Antimicrobial Properties and Potential Therapeutic Avenues

Article Generation Incomplete: Lack of Scientific Data on Antibacterial Activity of this compound

Following a comprehensive search for scientific literature and data, it has been determined that there is no readily available research detailing the specific antibacterial activity of the chemical compound this compound against Staphylococcus aureus and Escherichia coli. This information is essential to generate the content required for the "" section of the requested article, specifically subsection 3.3.1.

The user's instructions mandated a thorough and scientifically accurate article, strictly adhering to a provided outline, which included a mandatory section on the compound's activity against these specific bacterial strains, complete with data tables and detailed research findings. Despite multiple targeted searches using a variety of keywords and strategies, no studies, reports, or datasets could be located that investigate or establish the antibacterial properties of this compound.

The existing scientific literature on this compound primarily focuses on its role as an intermediate in the biosynthesis of melanin. Information regarding its chemical properties and synthesis pathway is available. However, the crucial data needed to populate the section on its biological activities against the specified bacteria, a core requirement of the user's request, is absent from the public scientific domain.

Therefore, it is not possible to generate the article as requested while adhering to the strict content inclusions and scientific accuracy standards set forth in the instructions. Proceeding without this data would result in an incomplete and speculative article, failing to meet the user's core requirements. Further action on this request will be paused pending user guidance on how to proceed given this significant data gap.

Advanced Methodologies for Characterization and Quantification in Research

Spectroscopic Analysis Techniques

Spectroscopic methods are fundamental in elucidating the formation and conversion of leucodopachrome.

UV-Visible spectroscopy is a valuable tool for monitoring the dynamic reactions involving this compound. While this compound itself does not have a distinct absorption peak in the visible range, its formation and subsequent oxidation to dopachrome (B613829) can be tracked by observing changes in the absorption spectra over time. The conversion of dopaquinone (B1195961) to this compound is a key non-enzymatic step in eumelanin (B1172464) biosynthesis. vulcanchem.comfoodb.caontosight.ai This process is followed by a redox exchange with another molecule of dopaquinone to yield dopachrome, which has a characteristic maximal absorption at 475 nm. researchgate.net

Table 1: Spectroscopic Properties of Melanogenesis Intermediates

Compound Maximal Absorption (λmax) Molar Absorptivity (ε) Reference
Dopachrome 475 nm 3600 M⁻¹cm⁻¹ researchgate.net
5,6-Dihydroxyindole (B162784) (DHI) 296 nm Not specified researchgate.net

This table is interactive. You can sort and filter the data by clicking on the column headers.

Mass spectrometry (MS) offers high sensitivity and specificity for the detection and characterization of this compound and other melanin (B1238610) precursors. mdpi.com Various MS techniques, including electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI), are employed to analyze the complex mixtures generated during melanogenesis. mdpi.com

High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) is a powerful analytical platform that combines the separation capabilities of HPLC with the sensitive and selective detection of MS. wikipedia.orgchemyx.com This technique allows for the separation of various melanin intermediates, including this compound derivatives, from complex biological samples before their detection by the mass spectrometer. metabolomicsworkbench.orgmdpi.com HPLC-MS has been successfully used to quantify L-DOPA and its metabolites in various matrices, providing a framework that can be adapted for this compound analysis. mdpi.com The use of ultra-high performance liquid chromatography (UHPLC) further enhances the resolution and speed of separation. mdpi.com

High-sensitivity imaging mass spectrometry techniques provide spatially resolved chemical information, which is crucial for understanding the localization of this compound within cells and tissues.

Mass Spectrometry-Based Approaches

High-Sensitivity Imaging Mass Spectrometry (e.g., Cryogenic Time-of-Flight Secondary Ion Mass Spectrometry)
Discovery and Validation of Specific Molecular Markers

Cryogenic Time-of-Flight Secondary Ion Mass Spectrometry (Cryo-ToF-SIMS) has emerged as a powerful tool for the in-situ analysis of biological samples. nih.govfrontiersin.org This technique preserves the native chemical state of the tissue by analyzing it in a frozen-hydrated condition. nih.govebi.ac.uk Researchers have successfully used cryo-ToF-SIMS to image the retinal pigment epithelium in zebrafish larvae, a model organism for studying pigmentation. nih.govebi.ac.uk This approach has led to the discovery and validation of new molecular markers specifically attributable to this compound, a key metabolite in the eumelanin biosynthesis pathway. nih.govebi.ac.ukacs.org The high sensitivity and submicron spatial resolution of ToF-SIMS make it particularly well-suited for detecting and mapping biochemical species within cellular structures. nih.govebi.ac.uk

Application of Multivariate Data Analysis for Complex Systems

The vast and complex datasets generated by imaging mass spectrometry techniques like ToF-SIMS necessitate the use of advanced statistical methods for data interpretation. nih.govebi.ac.uk Multivariate data analysis (MVDA), particularly principal component analysis (PCA), is employed to analyze the hyperspectral data obtained from both positive and negative ion polarities. nih.govebi.ac.ukarcadis.com This approach helps to identify patterns and correlations within the data, effectively separating meaningful chemical information from noise. arcadis.com By transforming the large dataset into a smaller set of principal components, researchers can more easily discover new molecular markers, such as those for this compound, and understand their distribution within the analyzed tissue. nih.govebi.ac.ukzfin.org This combination of high-resolution imaging and sophisticated data analysis provides unprecedented insights into the chemical processes of melanogenesis. nih.govebi.ac.uk

Chromatographic Separation Methods

Chromatography is essential for separating the complex mixture of intermediates and final products in the melanogenesis pathway.

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of melanogenesis, enabling the separation, identification, and quantification of its various components, from early precursors to the degradation products of the final melanin polymer. mdpi.comwjpmr.com Given the transient nature of intermediates like this compound, HPLC methods typically focus on analyzing more stable downstream products or degradation markers to reconstruct the biosynthetic pathway. vulcanchem.com

Reverse-phase HPLC is the most common modality used. tandfonline.comresearchgate.net A typical method involves a C18 column with a gradient elution system. For instance, a linear gradient of acetonitrile (B52724) in acidified water (e.g., with 2% acetic acid) has been successfully used to separate a wide range of melanin intermediates. tandfonline.com For highly water-soluble isomers, an isocratic system with a low percentage of organic solvent can be employed. tandfonline.comtandfonline.com The use of an ion-pair reagent, such as tetrabutylammonium (B224687) bromide (TBA⁺Br⁻), can improve the retention and separation of anionic compounds, like the carboxylic acid-containing melanin markers, on reverse-phase columns. nih.gov

HPLC is frequently coupled with chemical degradation methods to analyze the composition of melanin polymers. mdpi.comwjpmr.com For example, alkaline hydrogen peroxide oxidation (AHPO) breaks down eumelanin and pheomelanin into specific, stable markers such as pyrrole-2,3,5-tricarboxylic acid (PTCA) from the DHICA moiety of eumelanin, and thiazole-2,4,5-tricarboxylic acid (TTCA) from the benzothiazine moiety of pheomelanin. mdpi.comnih.gov These markers are then quantified by HPLC with UV detection to determine the relative amounts of eumelanin and pheomelanin in a sample. mdpi.com This approach has been applied to human hair and epidermis to determine their melanin composition. mdpi.com

Table 2: HPLC Methodologies for Melanin Pathway Analysis
TechniqueStationary PhaseMobile Phase ExampleAnalyte(s)Detection Method
Reverse-Phase HPLCC18Acetonitrile / 2% Acetic Acid (Gradient)Melanin Intermediates (e.g., Scytalone, Vermelone)UV
Ion-Pair Reverse-Phase HPLCC18Methanol / Phosphate Buffer with TBA⁺Br⁻Degradation Markers (PTCA, TTCA)UV
Reverse-Phase HPLCC18Acetonitrile / WaterDOPA, Dopachrome, 5,6-DihydroxyindoleUV, Electrochemical

Experimental Models and Assays for Pathway Validation

To validate the findings from analytical chemistry and to understand the biological regulation of the this compound pathway, various experimental models are employed, ranging from simple enzyme assays to complex tissue cultures.

In vitro assays provide a simplified, controlled environment to study specific steps of the melanogenesis pathway. qima-lifesciences.com A common assay uses mushroom tyrosinase to initiate the oxidation of L-tyrosine or L-DOPA. umich.edu The progression of the reaction can be monitored spectrophotometrically by measuring the formation of the colored intermediate, dopachrome, which has a characteristic absorbance maximum around 475 nm. umich.edu

These cell-free systems are invaluable for studying the kinetics of the pathway, including the conversion of dopaquinone to this compound and its subsequent oxidation to dopachrome. nih.gov They allow researchers to investigate the influence of factors such as pH, temperature, and the presence of co-factors or inhibitors on reaction rates. core.ac.uk For example, it has been demonstrated in such systems that the conversion of dopaquinone to this compound is pH-dependent. nih.gov These assays are also used for high-throughput screening of compounds that may inhibit or activate tyrosinase, the key regulatory enzyme of the pathway. dovepress.com

To study melanogenesis in a more biologically relevant context, researchers utilize a variety of cell-based and tissue models. koreamed.org These models help to understand how the this compound pathway is regulated within a cellular environment and how cells interact to produce pigmentation.

Cell-Based Models : Commonly used models include immortalized mouse melanoma cell lines, such as B16-F10, which produce high levels of melanin and have stable tyrosinase activity. nih.govmdpi.com Primary human melanocytes, cultured from neonatal foreskins or adult skin, offer a more direct model of human pigmentation. koreamed.org Co-cultures of melanocytes and keratinocytes are also employed to study the transfer of melanosomes, the organelles where melanin is synthesized and stored. nih.gov In these models, melanogenesis can be induced by adding precursors like tyrosine or stimulating agents like forskolin (B1673556) or 3-isobutyl-1-methylxanthine (B1674149) (IBMX). nih.govnih.gov The effects of test compounds on melanin production are then quantified by measuring melanin content in cell lysates or by assessing the expression of key melanogenic genes like TYR and MITF. qima-lifesciences.comnih.gov

Tissue Models : Three-dimensional (3D) reconstructed human skin equivalents, such as MelanoDerm™, represent the most advanced in vitro models. medicaljournalssweden.seiivs.org These models consist of both epidermal keratinocytes and melanocytes arranged in a multilayered structure that mimics human skin. iivs.org They spontaneously undergo melanogenesis and allow for the topical application of test substances. iivs.org Organoid cultures, which are primary cultures of skin fragments that maintain their native architecture, are also used to study the effects of stimuli like UV radiation on melanogenesis. anaisdedermatologia.org.br In these complex models, pigmentation can be visually assessed and quantified using methods like reflectance colorimetric analysis or by histological staining (e.g., Fontana-Masson stain) to visualize melanin distribution within the tissue. nih.govresearchgate.net


Academic Research Directions and Future Applications

Elucidation of Complex Melanogenesis Regulatory Mechanisms

Leucodopachrome is an indolic intermediate formed from the non-enzymatic cyclization of dopaquinone (B1195961) when the pH is above 4. hmdb.ca It then undergoes a redox reaction with dopaquinone to produce dopachrome (B613829) and L-DOPA. hmdb.canih.gov This process is a critical juncture in the synthesis of eumelanin (B1172464), the dark brown-black pigment. nih.govresearchgate.net

The regulation of melanogenesis is a highly complex process influenced by a variety of factors beyond the initial enzymatic conversion of tyrosine. nih.govcore.ac.uk Research has highlighted the importance of intracellular regulators of tyrosinase, the activity of auxiliary enzymes like dopachrome tautomerase, and the presence of metal ions in influencing the pathway. core.ac.uk

Future research aims to further unravel the intricate signaling pathways that govern melanogenesis. mdpi.combiointerfaceresearch.com This includes investigating how factors like cAMP, protein kinase A (PKA), and the Wnt/β-catenin signaling pathway influence the expression of key regulatory genes such as the microphthalmia-associated transcription factor (MITF). nih.govmdpi.combiointerfaceresearch.com A deeper understanding of how these pathways specifically impact the formation and conversion of this compound will provide a more complete picture of melanin (B1238610) synthesis. acs.org

Table 1: Key Factors in Melanogenesis Regulation

FactorRole in Melanogenesis
Dopaquinone A highly reactive intermediate that can either cyclize to form this compound (eumelanin pathway) or react with cysteine (pheomelanin pathway). nih.govresearchgate.net
pH The cyclization of dopaquinone to this compound is pH-dependent, occurring at a pH greater than 4. hmdb.ca
Dopachrome Tautomerase (DCT/TRP-2) An enzyme that catalyzes the rearrangement of dopachrome, a product of this compound oxidation, into DHICA. nih.govmedicaljournalssweden.se
Metal Ions (e.g., Copper, Iron) Can influence the rate and outcome of dopachrome rearrangement. core.ac.uk
Signaling Pathways (cAMP, Wnt) Regulate the transcription of key melanogenic enzymes and proteins. nih.govmdpi.combiointerfaceresearch.com

Investigative Studies in Pigmentation Disorders and Their Management

Disorders of pigmentation, such as vitiligo and melasma, arise from the abnormal regulation of melanogenesis. nih.govdermnetnz.org Vitiligo is characterized by the loss of melanocytes, leading to depigmented patches of skin, while melasma results in hyperpigmentation. templehealth.orgscribd.comnih.gov Given this compound's position as a key intermediate in eumelanin synthesis, research into its role in these conditions is a promising avenue. hmdb.canih.gov

Future investigative studies will likely focus on how disruptions in the melanogenesis pathway at the level of this compound formation or its subsequent reactions contribute to these disorders. frontiersin.org For instance, understanding whether an imbalance in the redox state of the cell affects the conversion of this compound to dopachrome could provide insights into the pathogenesis of vitiligo. nih.gov Conversely, exploring factors that may accelerate this conversion could be relevant to understanding hyperpigmentary conditions. nih.gov The development of zebrafish models for pigmentation disorders offers a valuable tool for these investigations. frontiersin.org

Research into Neurodegenerative Pathologies (e.g., Parkinson's Disease Etiology)

Intriguingly, the chemistry of melanogenesis shares parallels with processes occurring in the brain, particularly in relation to neurodegenerative diseases like Parkinson's disease. scispace.com Parkinson's disease is characterized by the progressive loss of dopamine-producing neurons in the substantia nigra region of the brain. nih.govparisbraininstitute.orgnih.gov

The oxidation of dopamine (B1211576) can lead to the formation of dopamine-o-quinone, which, similar to dopaquinone in melanogenesis, can undergo intramolecular cyclization to form a compound analogous to this compound. nih.gov This process and the subsequent formation of neuromelanin are of great interest to researchers studying the etiology of Parkinson's disease. scispace.commdpi.com It is hypothesized that reactive intermediates and byproducts of this pathway could contribute to the neurotoxicity and cell death observed in the disease. frontiersin.org

Future research will continue to explore the link between the pathways of melanogenesis and neuromelanin formation. researchgate.netsandtr.org Investigating the specific role of this compound-like intermediates in the context of neuronal cells could uncover novel mechanisms of neurodegeneration and potentially identify new therapeutic targets. nih.govmichaeljfox.orgjneurology.com

Development of Advanced Analytical Protocols for Biological Samples

The study of this compound and other reactive intermediates in biological systems is hampered by their transient nature and low concentrations. cdc.gov Therefore, the development of advanced analytical techniques is crucial for advancing research in this area. dptlabs.com

Current methods for analyzing melanin and its precursors often involve chemical degradation followed by high-performance liquid chromatography (HPLC). mdpi.comusak.edu.trnih.gov However, there is a growing need for non-invasive and highly sensitive methods to detect and quantify these compounds in complex biological matrices. mdpi.com

One promising technique is time-of-flight secondary ion mass spectrometry (ToF-SIMS), which has been used to image the distribution of this compound in frozen-hydrated tissue sections with high spatial resolution. ebi.ac.uk Future efforts will likely focus on refining this and other mass spectrometry-based methods, as well as developing novel spectroscopic and chromatographic techniques to provide a more comprehensive understanding of this compound's dynamics in living systems. mdpi.comptbioch.edu.pl

Table 2: Analytical Methods for Studying Melanogenesis Intermediates

Analytical TechniquePrincipleApplication to this compound Research
High-Performance Liquid Chromatography (HPLC) Separates components of a mixture based on their differential partitioning between a stationary and mobile phase. cdc.govmdpi.comQuantification of stable degradation products of melanin precursors. mdpi.comnih.gov
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ions to identify and quantify molecules. cdc.govDirect detection and imaging of this compound and other intermediates in tissues. ebi.ac.uk
Spectrophotometry Measures the absorption of light by a chemical substance at specific wavelengths. cdc.govCan be used to monitor the formation of colored intermediates like dopachrome. usak.edu.trebi.ac.uk
Electron Paramagnetic Resonance (EPR) Spectroscopy Detects species with unpaired electrons, such as free radicals. core.ac.ukStudying the redox reactions and radical species involved in melanogenesis. ptbioch.edu.pl

Biotechnological and Material Science Explorations

The unique properties of melanin have sparked interest in its potential applications in biotechnology and material science. mdpi.comscispace.com Fungi, in particular, are being explored as a source of melanin for various applications, including cosmetics and UV-protective paints. researchgate.netncsu.eduresearchgate.net

The synthesis of melanin in these organisms follows a pathway similar to that in mammals, involving the formation of this compound. ncsu.eduiipseries.org Understanding and potentially manipulating this pathway in microorganisms could lead to the large-scale production of melanin with desired properties. researchgate.netkochi-tech.ac.jp

Furthermore, the self-assembling properties of melanin precursors, including the potential for this compound to contribute to polymer formation, are being investigated for the development of novel biomaterials. scispace.com Polydopamine, a synthetic analogue of melanin, has shown promise in various applications, and a deeper understanding of the natural melanogenesis process, including the role of this compound, could inform the design of new functional materials. scispace.com

Q & A

Q. What is the role of leucodopachrome in melanogenesis, and how can its formation be experimentally validated?

this compound is a critical intermediate in the eumelanin biosynthesis pathway. It forms non-enzymatically via cyclization of dopaquinone under mildly acidic conditions (pH > 4) and participates in redox exchange with dopaquinone to yield dopachrome, a precursor to DHICA and eumelanins . To validate its formation, researchers can use UV-Vis spectroscopy to track absorbance changes at 475 nm (characteristic of dopachrome formation) during melanogenesis assays. Additionally, HPLC coupled with mass spectrometry can isolate and identify this compound in reaction mixtures .

Q. How does pH influence this compound stability and melanogenesis efficiency?

this compound synthesis is pH-dependent, requiring conditions > pH 4 for cyclization of dopaquinone. Optimal melanogenesis in human pigment cell lysates occurs at pH 6.8 . Researchers should buffer reaction systems (e.g., using phosphate buffers) to maintain pH stability. Deviations below pH 4 may lead to accumulation of dopaquinone instead of this compound, skewing pathway outcomes .

Q. What analytical techniques are suitable for detecting this compound in biological samples?

Cryogenic time-of-flight secondary ion mass spectrometry (cryo-ToF-SIMS) enables high-sensitivity detection of this compound in frozen tissues (e.g., zebrafish retinal pigment epithelium). Key marker ions include m/z 152.07 (C₈H₁₀NO₂⁺) and m/z 150.06 (C₈H₈NO₂⁻). Multivariate analysis (e.g., principal component analysis) enhances specificity by distinguishing this compound from other melanogenic intermediates .

Advanced Research Questions

Q. How do redox interactions between this compound and dopaquinone affect melanin polymorphism?

this compound and dopaquinone engage in redox exchange, producing dopachrome and dopa. This equilibrium influences the ratio of DHICA vs. DHI-derived eumelanins, which determines melanin’s physicochemical properties (e.g., solubility, UV absorption). Researchers can manipulate redox conditions (e.g., adding antioxidants like ascorbic acid) to study shifts in melanin composition .

Q. What experimental challenges arise when isolating this compound, and how can they be addressed?

this compound is highly reactive and prone to oxidation. To isolate it, researchers must use anaerobic conditions and low temperatures (e.g., –80°C). Stabilization via derivatization (e.g., acetylation) or rapid quenching with acid (e.g., HCl) can preserve intermediates for analysis. LC-MS/MS with stable isotope-labeled standards improves quantification accuracy .

Q. How does this compound contribute to melanin-related pathologies, and what models are used to study this?

In zebrafish models, cryo-ToF-SIMS imaging revealed this compound accumulation in retinal pigment epithelium (RPE), linking its metabolism to melanin-dependent functions like photoprotection. Knockout models of tyrosinase-related proteins (e.g., Dct) can disrupt this compound conversion to dopachrome, mimicking hypopigmentation disorders. These systems enable mechanistic studies of melanogenesis defects .

Methodological and Experimental Design Considerations

Q. What protocols are recommended for studying this compound in dynamic melanogenesis systems?

  • In vitro assays : Use tyrosinase-rich cell lysates (e.g., B16 melanoma cells) incubated with L-tyrosine. Monitor intermediates via real-time UV-Vis spectroscopy .
  • In situ imaging : Apply cryo-ToF-SIMS on frozen-hydrated tissue sections to map this compound distribution without chemical fixation artifacts .
  • Redox modulation : Introduce thiol-containing compounds (e.g., glutathione) to perturb this compound-dopaquinone equilibria .

Q. How can conflicting data on this compound’s enzymatic vs. non-enzymatic formation be resolved?

Discrepancies arise from differences in experimental pH and enzyme activity. For example, dopaquinone cyclization to this compound is non-enzymatic at pH > 4, but tyrosinase may indirectly regulate its levels by controlling dopaquinone availability. Researchers should standardize pH conditions and use enzyme inhibitors (e.g., kojic acid) to isolate non-enzymatic contributions .

Q. What statistical approaches are optimal for analyzing this compound-related metabolomics data?

Principal component analysis (PCA) and orthogonal partial least squares-discriminant analysis (OPLS-DA) are effective for hyperspectral datasets (e.g., ToF-SIMS). These methods highlight ions (e.g., m/z 152.07) specific to this compound, reducing noise from co-occurring metabolites .

Emerging Research Directions

Q. How does this compound metabolism vary across species, and what implications does this have for comparative studies?

In zebrafish, this compound is a key RPE marker, while in mammals, its rapid conversion to dopachrome limits detection. Comparative studies using CRISPR-engineered models (e.g., slc24a5 mutants) can elucidate species-specific regulatory mechanisms .

Q. Can this compound serve as a biomarker for melanin synthesis disruption under environmental stressors?

Simulated microgravity (e.g., hindlimb unloading in macaques) alters tyrosine metabolism, reducing this compound levels. This suggests its utility in studying melanogenesis impairment during spaceflight or oxidative stress .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.